molecular formula C17H26N2O3 B2968575 tert-Butyl 1-(4-hydroxybenzyl)piperidin-4-ylcarbamate CAS No. 1286275-25-9

tert-Butyl 1-(4-hydroxybenzyl)piperidin-4-ylcarbamate

Cat. No.: B2968575
CAS No.: 1286275-25-9
M. Wt: 306.406
InChI Key: SAAQYWKIIJWRQP-UHFFFAOYSA-N
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Description

tert-Butyl 1-(4-hydroxybenzyl)piperidin-4-ylcarbamate: is an organic compound with the molecular formula C17H26N2O3. It is characterized by the presence of a tert-butyl group, a piperidine ring, and a hydroxybenzyl group. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 1-(4-hydroxybenzyl)piperidin-4-ylcarbamate typically involves the reaction of tert-butyl piperidin-4-ylcarbamate with 4-hydroxybenzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydride to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl 1-(4-hydroxybenzyl)piperidin-4-ylcarbamate can undergo oxidation reactions, particularly at the hydroxybenzyl group, forming quinone derivatives.

    Reduction: The compound can be reduced at the piperidine ring, leading to the formation of secondary amines.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed:

    Oxidation: Quinone derivatives.

    Reduction: Secondary amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: tert-Butyl 1-(4-hydroxybenzyl)piperidin-4-ylcarbamate is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is employed in the development of bioactive molecules, such as enzyme inhibitors and receptor antagonists.

Medicine: It serves as a precursor in the synthesis of drugs targeting various diseases, including cancer and neurological disorders.

Industry: The compound is utilized in the production of polymers and other materials with specific properties.

Comparison with Similar Compounds

  • tert-Butyl piperidin-4-ylcarbamate
  • tert-Butyl 1-(4-methoxybenzyl)piperidin-4-ylcarbamate
  • tert-Butyl 1-(4-chlorobenzyl)piperidin-4-ylcarbamate

Comparison: tert-Butyl 1-(4-hydroxybenzyl)piperidin-4-ylcarbamate is unique due to the presence of the hydroxybenzyl group, which imparts specific chemical reactivity and biological activity. Compared to its analogs, the hydroxy group allows for additional hydrogen bonding interactions, enhancing its potential as an enzyme inhibitor or receptor antagonist.

Properties

IUPAC Name

tert-butyl N-[1-[(4-hydroxyphenyl)methyl]piperidin-4-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O3/c1-17(2,3)22-16(21)18-14-8-10-19(11-9-14)12-13-4-6-15(20)7-5-13/h4-7,14,20H,8-12H2,1-3H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAAQYWKIIJWRQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)CC2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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